1-(5-Amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one
Description
1-(5-Amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at the 5-position and an acetyl group at the 3-position. The thiadiazole ring system is known for its diverse pharmacological and chemical applications, including antimicrobial, anticancer, and coordination chemistry uses . This compound is synthesized via regiospecific alkylation or acylation reactions, as demonstrated in studies on related 5-amino-1,3,4-thiadiazole derivatives . Its structure is stabilized by tautomeric equilibria, with spectroscopic data (NMR, IR) and elemental analysis confirming the predominance of the thione or thiol forms under specific conditions .
Properties
IUPAC Name |
1-(5-amino-2H-1,3,4-thiadiazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c1-3(8)7-2-9-4(5)6-7/h2H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFFALRETNPGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504170 | |
| Record name | 1-(5-Amino-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72926-04-6 | |
| Record name | 1-(5-Amino-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Base-Mediated Cyclization with Carbon Disulfide
A widely employed method involves the cyclocondensation of 4-substituted thiosemicarbazides with carbon disulfide under alkaline conditions. For example, 4-(4-nitrophenyl)thiosemicarbazide undergoes ring closure in ethanol with potassium hydroxide and carbon disulfide at reflux (10 hours) to yield 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione. Subsequent alkylation or acylation of the thione group facilitates access to target derivatives.
Reaction Conditions
Alkylation and Acylation of 5-Amino-1,3,4-thiadiazole-2-thiol
Thioether Formation via Nucleophilic Substitution
5-Amino-2-mercapto-1,3,4-thiadiazole reacts with alkylating agents (e.g., α-halo ketones or chloroacetamides) in ethanol under basic conditions. For instance, treatment with 2-bromo-1-(naphthalen-1-yl)ethanone in the presence of potassium carbonate yields 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-1-(naphthalen-1-yl)ethanone.
General Procedure
- Suspend 5-amino-2-mercapto-1,3,4-thiadiazole (1.33 g, 10 mmol) in water.
- Add KOH (0.56 g, 10 mmol) and ethanol (30 mL).
- Cool to 0°C; add alkylating agent (10 mmol) dropwise.
- Stir for 3 hours, filter, and recrystallize from ethanol.
Key Data
| Alkylating Agent | Product Yield (%) | Melting Point (°C) |
|---|---|---|
| 2-Bromo-1-(naphthalen-1-yl)ethanone | 89 | 189–190 |
| 4-(Iodomethyl)-2-phenylthiazole | 76 | 71–73 |
Hydrazonoyl Halide Route
Intermolecular Cyclization with Hydrazonoyl Halides
Hydrazonoyl halides (e.g., (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride) react with thiosemicarbazones or dithioesters to form 1,3,4-thiadiazoles. For example, 1-{(5Z)-5-[(4-methoxyphenyl)imino]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}ethanone reacts with hydrazonoyl halides in ethanol/triethylamine to yield dihydrothiadiazoles.
Mechanistic Insight
- Thiohydrazonate Formation : Hydrazonoyl halide reacts with thione to form a thiohydrazonate intermediate.
- Cyclization : Intramolecular nucleophilic attack generates the thiadiazole ring.
Optimization Parameters
Alternative Pathways: Enaminone and Pyrazole Intermediates
Pyrazole-Thiadiazole Hybrids
Reaction of 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with α-keto-hydrazonoyl halides produces thiazole derivatives. This pathway underscores the role of heterocyclic hybridization in accessing complex architectures.
Critical Analysis of Synthetic Approaches
Yield and Purity Considerations
Green Chemistry Metrics
- Solvent-Free Synthesis : Reduces waste (e.g., thiadiazolo[2,3-b]quinazolin-6-ones synthesized without solvents).
- Catalyst Recycling : Triethylamine recovery remains challenging in hydrazonoyl routes.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Substitution Reactions
The amino group undergoes nucleophilic substitution reactions with electrophilic reagents. Key examples include:
Table 1: Substitution Reactions
- Reaction with chloroacetyl chloride replaces the amino hydrogen, forming a glycinoyl chloride derivative .
- Alkyl carbodithioates yield thioether-linked products under mild conditions .
Cyclization Reactions
The compound participates in ring-forming reactions to generate fused heterocycles:
Table 2: Cyclization Reactions
- Cyclization with ammonium thiocyanate produces thiazolone derivatives via intramolecular nucleophilic attack .
- Hydrazonyl chlorides facilitate thiazole formation through [3+2] cycloaddition .
Condensation Reactions
The amino and ketone groups enable condensation with aldehydes and amines:
Table 3: Condensation Reactions
- Condensation with aromatic aldehydes forms Schiff bases, which cyclize to benzylidene derivatives .
- Reaction with thiosemicarbazides generates thiadiazole-thione hybrids .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
1-(5-Amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one has been investigated for its potential antimicrobial and antifungal properties. Studies have shown that derivatives of this compound exhibit significant activity against various pathogens. For instance, a series of 1,3,4-thiadiazole derivatives have demonstrated promising antimicrobial activity in vitro .
The biological mechanism of action is primarily attributed to the compound's ability to form hydrogen bonds and participate in π-π interactions with macromolecules like enzymes and receptors. This interaction can modulate enzyme activity and influence biological pathways.
Material Science
In materials science, this compound is utilized as a building block for synthesizing advanced materials with specific electronic and optical properties. The compound's unique structure allows for the development of novel materials that can be applied in electronics and photonics.
Antimicrobial Activity Study
A study published in Chemical & Pharmaceutical Bulletin synthesized a series of thiadiazole derivatives based on this compound to evaluate their antimicrobial properties. The results indicated that certain derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Synthesis of Complex Heterocycles
Another research effort focused on using this compound as a precursor for synthesizing more complex heterocyclic compounds. The synthetic route involved cyclization reactions that yielded compounds with enhanced biological activities .
Mechanism of Action
The biological activity of 1-(5-Amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one is attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related derivatives (Table 1):
*Calculated based on similar derivatives.
Key Observations:
- Complexity and Applications: The target compound is monomeric, serving as a precursor for macrocycles (e.g., ’s 4b) . In contrast, bis-thiadiazole macrocycles (e.g., 4b) exhibit higher molecular weights and bridging groups (e.g., 1,3-phenylenedithio), enabling metal-ion binding .
- Functional Groups: Substitutions like phenylamino () or triazole cores () alter electronic properties and bioactivity. The acetyl group in the target compound enhances reactivity in condensation reactions .
Physicochemical Properties
- Melting Points : The target compound’s analogs (e.g., 4g in ) exhibit high melting points (289–291°C), attributed to hydrogen bonding and aromatic stacking . Triazole derivatives () show lower melting points (~187 g/mol), reflecting reduced rigidity .
- Solubility: Amino and acetyl groups in the target compound likely enhance solubility in polar solvents compared to phenyl-substituted derivatives () .
Spectroscopic and Analytical Characterization
- NMR/IR: The 5-amino and 3-acetyl groups in the target compound produce distinct signals: NH2 (~5.7 ppm in $^1$H NMR), C=O (~1680 cm$^{-1}$ in IR) . Macrocycles (e.g., 4b) show split peaks due to bridging groups .
- X-ray Crystallography : Macrocycle 4b’s structure was confirmed via SHELXL refinement (), highlighting the utility of crystallography for complex derivatives .
Biological Activity
1-(5-Amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one is a derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. The thiadiazole scaffold is known for its potential in drug discovery, particularly for antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and relevant case studies.
Structural Characteristics
The compound features a thiadiazole ring substituted with an amino group and an ethanone moiety. This unique structure contributes to its biological properties by influencing its interaction with various biological targets.
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that derivatives of 1,3,4-thiadiazole can outperform standard antibiotics in inhibiting bacterial growth. For instance:
| Compound | MIC (μg/mL) | Bacteria Tested | Comparison |
|---|---|---|---|
| Thiadiazole Derivative | 31.25 | E. coli, Streptococcus pyogenes | Ofloxacin (62.5) |
| Other Derivatives | 32.6 | C. albicans | Itraconazole (47.5) |
These results indicate the potential for developing new antimicrobial agents based on this scaffold .
Anticancer Activity
Research indicates that compounds within the thiadiazole family can induce apoptosis in cancer cells. For example:
- In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines with IC50 values as low as 0.28 µg/mL for specific derivatives .
The mechanism of action often involves interference with cell cycle progression and modulation of apoptotic pathways .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of thiadiazole derivatives have been explored through various animal models. For instance:
- Compounds have shown significant reductions in acetic acid-induced writhing responses in mice, indicating their potential as analgesics .
Synthesis and Evaluation
A series of experiments focused on synthesizing new derivatives of this compound have been conducted to evaluate their pharmacological properties. The studies typically involve:
- Synthesis : Utilizing various chemical reactions to create modified versions of the thiadiazole compound.
- Biological Testing : Assessing antimicrobial and anticancer activities through MIC assays and cytotoxicity tests.
Notable Findings
In one study, a derivative exhibited enhanced activity against Salmonella typhimurium and Candida albicans, suggesting that structural modifications can significantly impact biological efficacy .
Q & A
Q. What are the established synthetic routes for 1-(5-Amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one, and how do reaction conditions influence yield?
The compound is typically synthesized via heterocyclic condensation reactions. For example, the Hantzsch reaction () is a robust method for thiadiazole derivatives, using amines and thioureas or thioamides under reflux conditions. Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance reactivity.
- Temperature : Optimal yields (75–85%) are achieved at 80–100°C.
- Catalysts : Acidic or basic conditions may accelerate cyclization.
highlights solvent-free synthesis for related thiadiazoles, achieving 75% yield under reflux, suggesting eco-friendly alternatives.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?
- ¹H NMR : Look for signals at δ 2.1–2.5 ppm (acetyl group) and δ 6.5–7.5 ppm (aromatic protons in substituted derivatives).
- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch of amine).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 200–250 range) confirm molecular weight.
and emphasize NMR and IR for structural validation, while elemental analysis ensures purity.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or tautomeric forms?
Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) is the gold standard. For example:
Q. What pharmacological screening strategies are used to evaluate its cardiotropic activity, and how do results compare to reference compounds?
- Ex vivo assays : Isolated rat aortic rings () measure vasodilation/vasoconstriction.
- Dose-response curves : EC₅₀ values are compared to standards like L-carnitine.
- Mechanistic studies : Calcium channel modulation or NO release pathways are probed via antagonists (e.g., verapamil).
identified a derivative with 2× higher activity than L-carnitine, attributed to the 4-methoxyphenyl substituent enhancing bioavailability.
Q. How can conflicting biological activity data across studies be reconciled?
Discrepancies may arise from:
- Structural variations : Substitutions at the 5-amino group (e.g., benzyl vs. methyl) alter hydrophobicity ( vs. 3).
- Assay conditions : Differences in tissue preparation (e.g., rat vs. murine models) or buffer pH.
- Purity : HPLC quantification (≥95% purity) is critical; impurities in ’s solvent-free synthesis could skew results.
Methodological Tables
Q. Table 1. Comparative Synthesis Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hantzsch Reaction | Ethanol, reflux, 12 h | 80 | |
| Solvent-Free | Neat, 100°C, 10 h | 75 | |
| Cyclocondensation | DMF, 120°C, 8 h | 70 |
Q. Table 2. Key Crystallographic Parameters
| Parameter | Value () | SHELXL Refinement () |
|---|---|---|
| Space Group | P2₁/c | R factor = 0.041 |
| Bond Length (C-S) | 1.74 Å | wR factor = 0.126 |
| Torsion Angle | 178.5° | Data/parameter ratio = 16.2 |
Key Considerations for Researchers
- Structural analogs : Modify the 5-amino group (e.g., aryl or alkyl substituents) to tune bioactivity ().
- Data reproducibility : Cross-validate pharmacological results using orthogonal assays (e.g., in vivo models vs. isolated tissues).
- Software tools : Use WinGX () for crystallographic data processing and SHELXE () for challenging refinements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
